Cas no 1557339-87-3 (2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid)
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
- 2-Benzofuranacetic acid, 7-chloro-2,3-dihydro-
-
- MDL: MFCD30535602
- Inchi: 1S/C10H9ClO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-3,7H,4-5H2,(H,12,13)
- InChI Key: ICQKKRINRIWTLJ-UHFFFAOYSA-N
- SMILES: O1C2=C(Cl)C=CC=C2CC1CC(O)=O
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303572-1g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95% | 1g |
$1815.0 | 2023-09-05 | |
| Enamine | EN300-303572-5g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95% | 5g |
$5262.0 | 2023-09-05 | |
| Enamine | EN300-303572-10g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95% | 10g |
$7803.0 | 2023-09-05 | |
| Ambeed | A1089994-1g |
2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95% | 1g |
$1642.0 | 2024-04-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034396-1g |
2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95% | 1g |
¥11270.0 | 2024-04-18 | |
| Enamine | EN300-303572-0.05g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95.0% | 0.05g |
$482.0 | 2025-03-19 | |
| Enamine | EN300-303572-0.1g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95.0% | 0.1g |
$629.0 | 2025-03-19 | |
| Enamine | EN300-303572-0.25g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95.0% | 0.25g |
$899.0 | 2025-03-19 | |
| Enamine | EN300-303572-0.5g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95.0% | 0.5g |
$1416.0 | 2025-03-19 | |
| Enamine | EN300-303572-1.0g |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
1557339-87-3 | 95.0% | 1.0g |
$1815.0 | 2025-03-19 |
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Suppliers
2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic Acid: A Comprehensive Overview
2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS No. 1557339-87-3) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
The chemical structure of 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is characterized by a 7-chloro substituent on the benzofuran ring and an acetic acid moiety attached to the 2-position of the benzofuran ring. The benzofuran ring is a heterocyclic aromatic compound consisting of a benzene ring fused with a furan ring. The presence of the chlorine atom at the 7-position imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.
The compound is a white crystalline solid with a molecular weight of 241.68 g/mol. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has been reported using several methods. One common approach involves the reaction of 7-chlorobenzofuran with an appropriate acylating agent, followed by reduction to form the desired product. Another method involves the cyclization of a suitable precursor molecule under specific conditions to form the benzofuran ring, followed by functional group manipulation to introduce the acetic acid moiety.
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound. For example, catalytic methods using transition metals have shown promise in improving yield and reducing by-products. These advancements not only enhance the practicality of large-scale production but also contribute to sustainable chemical practices.
Biological Activities
2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has been studied for its potential biological activities, particularly in the context of medicinal chemistry. One of its notable properties is its ability to modulate specific enzymes and receptors involved in various physiological processes. For instance, it has been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins responsible for inflammation.
In addition to its anti-inflammatory properties, this compound has also been investigated for its potential as an antitumor agent. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting angiogenesis. These findings suggest that 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid may have therapeutic potential in the treatment of various cancers.
Clinical Applications and Research
The potential clinical applications of 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid are currently being explored through preclinical studies and early-stage clinical trials. Preclinical studies have shown promising results in animal models of inflammatory diseases and cancer, providing a strong rationale for further investigation.
In recent clinical trials, this compound has been evaluated for its safety and efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Preliminary results indicate that it is well-tolerated with minimal side effects, making it a promising candidate for further development.
Future Directions
The future research on 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is likely to focus on optimizing its pharmacological properties through structural modifications and improving its delivery methods. Additionally, efforts will be directed towards elucidating its mechanism of action at the molecular level to better understand its therapeutic potential.
Ongoing studies are also exploring the combination therapy potential of this compound with other drugs to enhance therapeutic outcomes. For example, combining it with existing anti-inflammatory agents or chemotherapeutic drugs may provide synergistic effects that could lead to more effective treatment strategies.
In conclusion, 2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS No. 1557339-87-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
1557339-87-3 (2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)